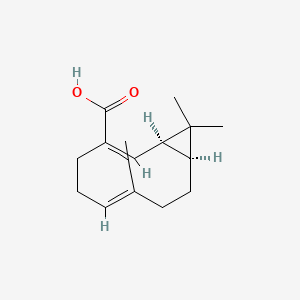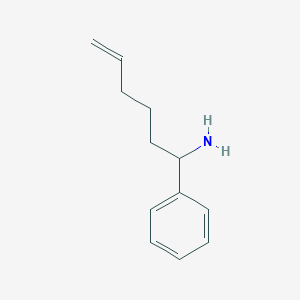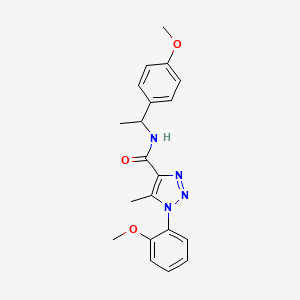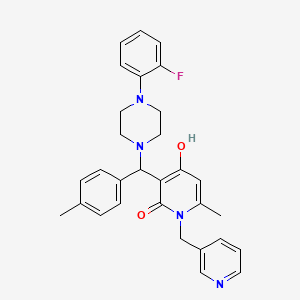
Volvalerenic acid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Volvalerenic acid A is a germacrane-type sesquiterpenoid found in the roots of the Valeriana officinalis var. latifolia plant . This compound is known for its potential therapeutic properties, particularly in the modulation of the human serotonin transporter (SERT) and its role in various biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of volvalerenic acid A involves the extraction from the roots of Valeriana officinalis var. latifolia. The process typically includes the use of solvents such as chloroform to isolate the compound from the plant material . The detailed synthetic routes and specific reaction conditions for laboratory synthesis are not widely documented, but the extraction process is a critical step in obtaining the compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction methods as used in laboratory settings, with scaling up of the process to handle larger quantities of plant material. The use of advanced extraction techniques such as supercritical fluid extraction could be employed to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Volvalerenic acid A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the functional groups present in the compound.
Reduction: The addition of hydrogen or removal of oxygen, which can modify the compound’s structure and properties.
Substitution: Replacing one functional group with another, which can lead to the formation of derivatives with different biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Volvalerenic acid A has several scientific research applications, including:
Chemistry: Used as a model compound to study sesquiterpenoid chemistry and its reactivity.
Industry: Could be used in the development of new pharmaceuticals and dietary supplements, leveraging its bioactive properties.
Mécanisme D'action
Volvalerenic acid A exerts its effects primarily through the modulation of the human serotonin transporter (SERT). It acts as a potent inhibitor of SERT, affecting the reuptake of serotonin in the brain . This modulation can influence mood, behavior, and memory, making it a compound of interest in neuropharmacology. Additionally, it may interact with other molecular targets and pathways involved in neurotransmission and neuroprotection .
Comparaison Avec Des Composés Similaires
- Volvalerenal F
- Volvalerenal G
- Volvalerenic acid D
Comparison: Volvalerenic acid A is unique among these compounds due to its specific interaction with the human serotonin transporter and its potent inhibitory effects . While other similar compounds like volvalerenal F and G also exhibit biological activities, this compound’s specificity for SERT makes it particularly valuable for research into mood disorders and potential therapeutic applications .
Propriétés
IUPAC Name |
(1R,2Z,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-6-11(14(16)17)9-13-12(8-7-10)15(13,2)3/h5,9,12-13H,4,6-8H2,1-3H3,(H,16,17)/b10-5+,11-9-/t12-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGNZFMMXLMZRC-DXKAXRHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CC2C(C2(C)C)CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC/C(=C/[C@@H]2[C@@H](C2(C)C)CC1)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)
![5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol](/img/structure/B2418876.png)
![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)

![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)
![5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2418884.png)

![(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2418888.png)
![2-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2418890.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418891.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2418894.png)
![2-(4-FLUOROPHENYL)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE](/img/structure/B2418895.png)
![2-[(1-Ethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2418897.png)
